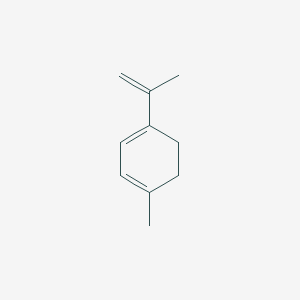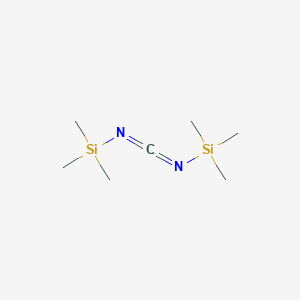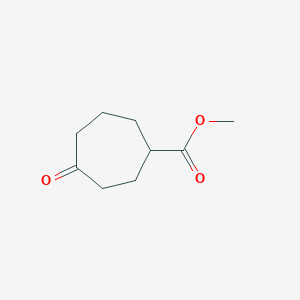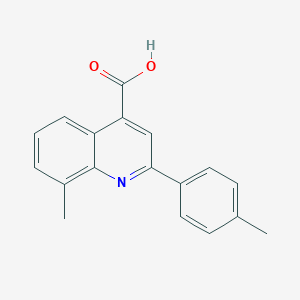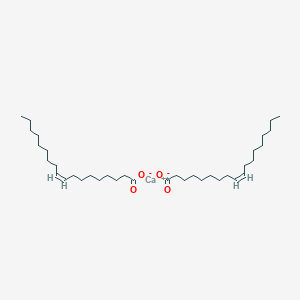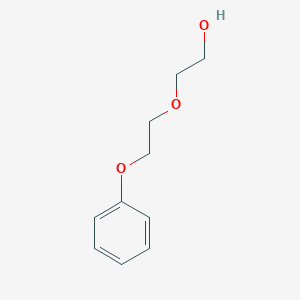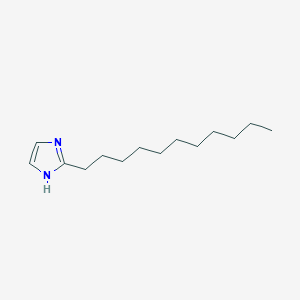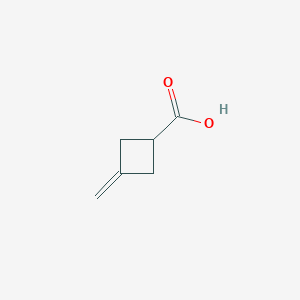
3-Methylenecyclobutanecarboxylic acid
Vue d'ensemble
Description
3-Methylenecyclobutanecarboxylic acid is a compound that features a cyclobutane core, a four-membered carbon ring, which is a structural motif of interest in medicinal chemistry due to its constrained conformation. The presence of the methylene group (a carbon-carbon double bond) adjacent to the carboxylic acid moiety adds to the chemical complexity and potential reactivity of the molecule.
Synthesis Analysis
The synthesis of related cyclobutane amino acids has been demonstrated through a formal [2+2] cycloaddition (Michael–Dieckmann-type reaction) using methyl 2-acetamidoacrylate with ketene diethyl acetal to obtain the cyclobutane core . This method provides an efficient and straightforward approach to synthesize 2-substituted cyclobutane amino acids, including 1-amino-2-methylenecyclobutane-1-carboxylic acid, which is closely related to 3-methylenecyclobutanecarboxylic acid.
Molecular Structure Analysis
The molecular structure of 3-methylenecyclobutanecarboxylic acid is characterized by the cyclobutane ring, which is known for its angle strain due to the smaller ring size compared to more common five- or six-membered rings. This strain can affect the reactivity of the compound. The methylene group introduces unsaturation into the ring, which could be a site for further chemical reactions.
Chemical Reactions Analysis
While specific reactions of 3-methylenecyclobutanecarboxylic acid are not detailed in the provided papers, the related compound dimethyl 3-methylenecyclobutane-1,2-dicarboxylate is synthesized from maleic anhydride . This suggests that the methylene group in the cyclobutane ring can participate in cycloaddition reactions, which are a cornerstone of annulation strategies in organic synthesis. The presence of the carboxylic acid group also allows for the possibility of esterification and other acid-catalyzed reactions.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Small-Ring Compounds : 3-Methylenecyclobutanecarboxylic acid has been used in the synthesis of small-ring compounds such as 1,3-dimethylenecyclobutane, which is significant for studying π-type electronic interactions across cyclobutane rings (Caserio, Parker, Piccolini, & Roberts, 1958).
Development of GABAergic Modulators : It served as a starting compound for synthesizing novel spiro[2.3]hexane amino acids, which are rigid analogs of γ-aminobutyric acid (GABA). These compounds are potential modulators of GABAergic cascades in the human central nervous system (Yashin, Averina, Vasilenko, Grishin, Osolodkin, Palyulin, Kuznetsova, & Zefirov, 2017).
Exploration of Ring-Opening Reactions : The compound has been instrumental in studying ring-opening reactions and polymerization processes, contributing to the understanding of molecular-orbital theory (Applequist & Roberts, 1956).
Investigation of Torquoselectivity in Ester and Formyl Groups : It was used in research focusing on the control of torquoselectivity in cyclobutene electrocyclic reactions, providing insights into theoretical predictions (Niwayama & Houk, 1992).
Synthesis of Deuterium-labeled Compounds : Its derivatives have been used in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives, crucial for preparing biologically active compounds and materials science applications (Yamashita, Nishikawa, & Kawamoto, 2019).
Degradation Studies in Environmental Chemistry : 3-Methylindole degradation studies, although not directly involving 3-methylenecyclobutanecarboxylic acid, offer insights into the removal of nitrogenous heterocyclic compounds in wastewater treatment, highlighting the broader context of cyclobutane derivatives in environmental applications (He, Wang, & Wang, 2022).
Pharmaceutical Applications in Neurotransmission : It has played a role in synthesizing a series of 1-aminocyclobutane-1-carboxylic acids, which were evaluated as agonists or antagonists of neurotransmission at excitatory amino acid receptors (Allan, Hanrahan, Hambley, Johnston, Mewett, & Mitrovic, 1990).
Lewis Acid-Catalyzed Cascade Reactions : Research has explored the Lewis acid-catalyzed reactions of arylmethylenecyclopropanes with derivatives of 3-methylenecyclobutanecarboxylic acid, demonstrating the construction of functionalized cyclobutene derivatives (Yao & Shi, 2007).
Propriétés
IUPAC Name |
3-methylidenecyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKLICLIBKMDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166295 | |
| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenecyclobutanecarboxylic acid | |
CAS RN |
15760-36-8 | |
| Record name | 3-Methylenecyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15760-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylenecyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



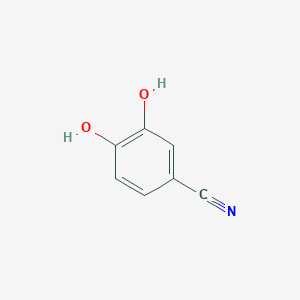
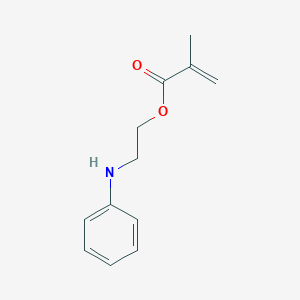
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)


